2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a fluorinated methoxyphenyl group, and a sulfamoylphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: This step involves the substitution reaction of a suitable fluorinated methoxybenzene derivative with the thiazole intermediate.
Attachment of the Sulfamoylphenyl Ethyl Group: This is typically done through a nucleophilic substitution reaction, where the thiazole derivative reacts with a sulfamoylphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide
- **4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- **2-Fluoro-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, fluorinated methoxyphenyl group, and sulfamoylphenyl ethyl group makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C20H20FN3O4S2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H20FN3O4S2/c1-12-18(29-20(24-12)17-15(21)4-3-5-16(17)28-2)19(25)23-11-10-13-6-8-14(9-7-13)30(22,26)27/h3-9H,10-11H2,1-2H3,(H,23,25)(H2,22,26,27) |
InChI Key |
GADNNDGNBYHTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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